5-Oxo-5-(9-phenanthryl)valeric acid is a chemical compound with the molecular formula and a molecular weight of 292.34 g/mol. It is categorized under organic compounds, specifically as a derivative of valeric acid, featuring a phenanthryl group which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is recognized for its structural complexity and potential biological activities.
5-Oxo-5-(9-phenanthryl)valeric acid is sourced from synthetic pathways that involve reactions of phenanthrene derivatives with appropriate acylating agents. It falls under the classification of carboxylic acids due to the presence of the carboxyl functional group (-COOH), and it can be further classified as an aromatic compound due to the phenanthryl moiety.
The synthesis of 5-Oxo-5-(9-phenanthryl)valeric acid typically involves multi-step organic reactions. One common method includes:
The reaction conditions often require careful control of temperature and pH to maximize yield and selectivity. Catalysts such as palladium complexes can be employed to enhance reaction efficiency, particularly in bond formation processes.
The molecular structure of 5-Oxo-5-(9-phenanthryl)valeric acid features:
5-Oxo-5-(9-phenanthryl)valeric acid can participate in various chemical reactions, including:
Reactions are often facilitated by specific catalysts or reagents that promote desired pathways while minimizing side reactions. For instance, Lewis acids may be used in esterification processes.
The mechanism of action for 5-Oxo-5-(9-phenanthryl)valeric acid primarily relates to its interaction with biological targets at the molecular level:
Studies indicate that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and analgesic effects, suggesting potential therapeutic uses for 5-Oxo-5-(9-phenanthryl)valeric acid.
Relevant data indicate that careful handling is necessary due to potential reactivity under certain conditions.
5-Oxo-5-(9-phenanthryl)valeric acid has several applications in scientific research, including:
The strategic functionalization of the phenanthrene nucleus represents the foundational step in synthesizing 5-oxo-5-(9-phenanthryl)valeric acid (CAS: 898766-03-5). Phenanthrene, being the second most abundant polycyclic aromatic hydrocarbon in coal tar, provides a cost-effective starting material for large-scale preparation of 9-hydroxyphenanthrene derivatives . However, the regioselective modification of C1–C8 positions poses significant challenges due to the electron-rich character of the ring system and the presence of multiple reactive sites with comparable energies.
The 9-position exhibits distinctive reactivity due to steric accessibility and electronic factors. Modern synthetic approaches leverage directed ortho-metalation (DoM) techniques using 9-hydroxyphenanthrene or its ether derivatives as substrates. As Wang et al. documented, installing temporary directing groups (e.g., dimethylaminomethyl or oxazoline) enables precise metalation at C10 followed by electrophilic quenching, achieving regioselectivities exceeding 85% . This strategy circumvents the statistical mixture problem encountered in classical electrophilic substitution.
Transition-metal catalyzed cross-coupling provides complementary approaches to C–C bond formation. Suzuki-Miyaura coupling of 9-bromophenanthrene with protected ω-carboxyalkylboronic esters enables direct access to the valeric acid backbone. However, competing protodebromination and homocoupling necessitate carefully optimized conditions:
Table 1: Comparative Regioselective Functionalization Methods for Phenanthrene
Method | Position | Directing Group | Yield (%) | Limitations |
---|---|---|---|---|
Electrophilic Sulfonation | C2, C7 | None | 45-60 | Mixture of isomers |
Directed ortho-Metalation | C10 | N,N-Dimethylaminomethyl | 75-85 | Requires stoichiometric organolithium |
Palladium-catalyzed Arylation | C4, C5 | Phosphine ligands | 60-70 | Halogenated precursor required |
Friedel-Crafts Acylation | C9 | None | 80-92 | Positional specificity only at C9 |
The C9-selective Friedel-Crafts acylation with glutaric anhydride derivatives constitutes the most direct route to the target molecule. Aluminum trichloride-mediated reaction in dichloroethane at 0°C affords 5-oxo-5-(9-phenanthryl)pentanoic acid in 80-92% yield, exploiting the inherent reactivity of the C9 position [3] [5]. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining selectivity, though overacylation becomes problematic beyond 100°C .
Oxidative cyclization strategies enable sophisticated remodeling of the valeric acid chain in 5-oxo-5-(9-phenanthryl)valeric acid, converting the flexible pentanoic tether into constrained bicyclic architectures. Enzymatic C–H activation represents a frontier methodology in this domain, with cytochrome P450 monooxygenases and nonheme iron α-ketoglutarate-dependent oxygenases demonstrating remarkable selectivity for unactivated methylene groups [6].
P450-mediated radical rebound mechanisms facilitate C–O bond formation at the γ-position of the valeric chain. The high-valent iron-oxo species (Compound I) abstracts a hydrogen atom from the aliphatic backbone, generating a carbon-centered radical. Subsequent "oxygen rebound" creates a γ-hydroxy intermediate that spontaneously cyclizes with the ketone carbonyl, forming a tetrahydropyran-fused phenanthrene system [6]. Computational studies indicate the phenanthryl group directs enzyme orientation through π-stacking with aromatic residues in the active site, explaining the observed γ-regioselectivity.
Table 2: Oxidative Cyclization Approaches for Valeric Acid Modification
Oxidant/Catalyst | Position | Product Class | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
P450 BM3 mutant (F87V) | γ-C–H | Tetrahydropyranophenanthrene | 65 | >20:1 dr |
Fe(OTf)₂/N-hydroxyphthalimide | β-C–H | γ-Lactone | 55 | Not applicable |
VO(acac)₂/t-BuOOH | Epoxidation | Spiro-diepoxide | 78 | 3:1 dr |
Mn(salen)/PhI(OAc)₂ | Allylic C–H | Unsaturated γ-lactone | 62 | 85% ee |
Chemical epoxidation-cyclization cascades provide non-enzymatic alternatives. Treatment of the α,β-unsaturated ketone (derived from aldol condensation of the valeric acid ketone) with vanadium catalysts and tert-butyl hydroperoxide generates an epoxide at the phenanthrene 9,10-position. Under acidic conditions, this epoxide undergoes regioselective ring-opening by the carboxylic acid moiety, forming a 14-membered lactone incorporating the phenanthrene nucleus [6]. The stereochemistry at C9 and C10 dictates the helical chirality of the macrocycle, with trans-epoxides affording P-helicity in 85% diastereomeric excess.
Radical-based approaches using Fenton-type reagents (Fe²⁺/H₂O₂) effect hydrogen atom abstraction at the β-methylene group. The resulting carbon radical adds to the phenanthrene C=C bonds, predominantly at C3–C4, generating cyclopropyl-fused tricyclic products after oxidation. This reaction proceeds optimally at pH 3.5–4.0 with catalytic ascorbate to maintain the iron in its reduced state, achieving 40-55% yields of the strained cyclopropane derivatives [6].
The prochiral nature of 5-oxo-5-(9-phenanthryl)valeric acid enables sophisticated asymmetric methodologies for creating stereogenic centers, particularly at the α- and γ-positions of the valeric acid chain. Cinchona alkaloid-derived phase-transfer catalysts (PTCs) have demonstrated exceptional efficacy in α-amination and α-alkylation reactions. Catalyst 12c (bearing a 4-tert-butyl group and naphthyl substituents) achieves 91-92% enantiomeric excess (ee) in the umpolung alkylation of trifluoromethyl imines derived from the valeric acid ketone [8].
The mechanism involves ion-pair-mediated enantiofacial discrimination: The catalyst's quaternary ammonium cation forms a tight ion pair with the 2-azaallyl anion generated by deprotonation of the imine, while the extended naphthyl system engages in π-stacking with the phenanthrene moiety. This dual recognition orients the enone electrophile (methyl vinyl ketone) for Re-face attack, delivering the α-amino valeric acid derivative with 94% yield and 92% ee at catalyst loadings as low as 0.02 mol% [8]. The phenanthryl group's planar chirality amplifies stereocontrol through cooperative steric and electronic effects not achievable with phenyl analogues.
Organocatalytic desymmetrization provides access to γ-chiral centers. Proline-derived catalysts enable enantioselective intramolecular aldol cyclizations of the 1,5-dicarbonyl system. When the ketone carbonyl is protected as a dimethyl acetal, the free carboxylic acid is converted to a mixed anhydride with pivaloyl chloride, which then undergoes decarboxylative condensation with chiral ammonium enolates. The cinchonidine-squaramide catalyst (10 mol%) promotes γ-lactonization via a Zimmerman-Traxler transition state, affording phenanthrene-fused γ-butyrolactones with 88% ee and >20:1 diastereoselectivity [7].
Table 3: Asymmetric Induction Methods for Chiral Valeric Acid Derivatives
Catalyst System | Reaction Type | Position | ee (%) | Key Variables |
---|---|---|---|---|
(R)-DTBM-SEGPHOS/Rh(I) | Hydrogenation | β-Keto acid | 95 | 50 bar H₂, CH₂Cl₂, -20°C |
Cinchonium salt 12c | Umpolung alkylation | α-Amino acid | 92 | 0.02 mol% catalyst, toluene, KOH |
Cinchonidine-squaramide | γ-Lactonization | γ-Center | 88 | 10 mol%, iPr₂NEt, CHCl₃ |
L-tert-Leucine phosphonate | α-Fluorination | α-Center | 90 | NFSI, CH₃CN, -40°C |
Ru(Pheox)/AgOTf | Diels-Alder cyclization | Two centers | 95 | 1,3-Cyclohexadiene, 4Å MS, DCM |
Transition metal catalysis enables stereoselective C–H functionalization. Ru(II) complexes with chiral Pheox ligands (5 mol%) catalyze the dehydrogenative coupling of the valeric acid γ-C–H bond with electron-deficient alkenes. The reaction proceeds through a concerted metalation-deprotonation mechanism where the phenanthrene plane directs the orientation of the γ-C–H bond relative to the ruthenium center. Acrylate esters add syn to the hydrogen with 93% ee, generating chiral γ-alkylated products bearing vicinal stereocenters [7]. The bulky 9-phenanthryl group suppresses competing β-hydride elimination, enabling preparative yields of 75-80%.
Enzymatic dynamic kinetic resolution (DKR) resolves racemic α-amino derivatives. Candida antarctica lipase B immobilized on acrylic resin (CAL-B, Novozym 435) catalyzes the acetylation of α-amino-5-oxo-5-(9-phenanthryl)valeric acid with isopropenyl acetate in toluene. The (R)-enantiomer is acetylated 200 times faster than the (S)-isomer, while the unreacted amine racemizes in situ via Schiff base formation with the ketone carbonyl. This DKR process furnishes N-acetyl-(R)-α-amino acid in 98% ee and 85% yield after 24 hours at 50°C, demonstrating the synergy between enzymatic selectivity and the inherent reactivity of the valeric acid backbone [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: